
(R)-Linezolid
Übersicht
Beschreibung
(R)-Linezolid is the enantiomer of the synthetic oxazolidinone antibiotic linezolid, which is clinically administered as the (S)-enantiomer due to its superior antimicrobial activity. The (S)-enantiomer inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex . Molecular docking studies reveal that this compound exhibits negligible antibacterial activity, as its binding energy to the ribosome is unfavorable compared to the (S)-form . This article focuses on comparing linezolid (as the active (S)-enantiomer) with its analogs, emphasizing key advancements in the oxazolidinone class.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Linezolid involves several steps, starting from commercially available starting materials. The key steps include the formation of the oxazolidinone ring and the introduction of the ®-configuration at the chiral center. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of ®-Linezolid follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Linezolid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the oxazolidinone ring or other functional groups.
Reduction: Reduction reactions can be used to modify the nitro group present in the molecule.
Substitution: Substitution reactions can occur at different positions on the aromatic ring or the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
®-Linezolid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of oxazolidinones.
Biology: Researchers use ®-Linezolid to study bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is investigated for its potential to treat various bacterial infections, including those caused by multi-drug resistant strains.
Industry: ®-Linezolid is used in the pharmaceutical industry for the development of new antibacterial agents and formulations.
Wirkmechanismus
®-Linezolid exerts its effects by binding to the bacterial ribosome, specifically the 50S subunit. This binding prevents the formation of the initiation complex for protein synthesis, effectively inhibiting bacterial growth. The molecular targets include the peptidyl transferase center and the A-site of the ribosome, which are crucial for protein elongation.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs with Enhanced Pharmacokinetics
Silicon-Incorporated Oxazolidinones Compounds 7a, 7c, and 9a (Table 1) demonstrate improved blood-brain barrier (BBB) penetration, with brain-to-plasma (B/P) ratios 14–29× higher than linezolid, making them promising for treating CNS infections . However, their antibacterial activity varies:
- S. pneumoniae : MICs comparable to linezolid.
- N. meningitidis : Only 9a retains activity (MIC ≤ 4 µg/mL), while 7a and 7c are inactive at 32 µg/mL .
- Plasma Protein Binding: All silicon analogs exhibit >90% binding (vs.
Table 1: Silicon-Incorporated Oxazolidinones vs. Linezolid
Compound | B/P Ratio* | S. pneumoniae MIC (µg/mL) | N. meningitidis MIC (µg/mL) | Plasma Protein Binding (%) |
---|---|---|---|---|
Linezolid | 1.0 | 1–2 | 2–4 | 30 |
7a | 14 | 1–2 | >32 | >90 |
7c | 22 | 1–2 | >32 | >90 |
9a | 29 | 1–2 | 4 | >90 |
*B/P ratio calculated using AUC measurements .
Oxazolidinones with Fused Heterocyclic C-Rings
Derivatives like 12a and 12g extend interactions beyond linezolid’s morpholine ring, improving binding to the 50S ribosome. These compounds show:
- Superior MICs : Against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) (e.g., 12a MIC = 0.5 µg/mL vs. linezolid’s 2 µg/mL) .
- Broad-Spectrum Activity : Retain efficacy against linezolid-resistant strains due to enhanced ribosomal interactions .
Next-Generation Oxazolidinones: Tedizolid and Sutezolid
Tedizolid
- Potency : 4–8× lower MICs than linezolid against staphylococci and streptococci .
- Regimen: 6-day oral dosing (200 mg/day) vs. linezolid’s 10-day regimen (600 mg BID), with non-inferior efficacy in skin infections .
- Safety : Lower risk of myelosuppression due to shorter duration and lack of metabolite-driven toxicity .
Sutezolid
- TB Activity : 8× more potent than linezolid against Mycobacterium tuberculosis (MIC = 0.125 µg/mL vs. 1 µg/mL) and synergistic with moxifloxacin/pyrazinamide .
- Clinical Status : Phase II trials for multidrug-resistant TB (MDR-TB) .
Table 2: Linezolid vs. Next-Generation Oxazolidinones
Parameter | Linezolid | Tedizolid | Sutezolid |
---|---|---|---|
MIC Range (µg/mL) | 1–4 (Gram+) | 0.25–0.5 (Gram+) | 0.125–0.5 (MTB) |
Half-Life (h) | 4–6 | 12–14 | 10–12 |
Key Indication | MRSA, VRE | ABSSSI | MDR/XDR-TB |
Myelosuppression Risk | High (prolonged use) | Low | Under study |
Dual-Acting Conjugates: Nitroimidazole-Oxazolidinones
Compounds like 8a and 14c combine oxazolidinone and nitroimidazole pharmacophores, enabling dual activity against aerobic and anaerobic pathogens:
- C. difficile : MIC = 0.25 µg/mL (vs. linezolid’s 4 µg/mL) .
- TB Strains : Activity against pretomanid-resistant M. tuberculosis (MIC = 0.5 µg/mL) .
Efficacy Against Resistant Pathogens
Biologische Aktivität
(R)-Linezolid, a synthetic antibiotic belonging to the oxazolidinone class, is primarily used for treating infections caused by Gram-positive bacteria, including multidrug-resistant strains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in clinical settings, and safety profiles based on diverse research findings.
This compound exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This unique binding site distinguishes it from other protein synthesis inhibitors, reducing the likelihood of cross-resistance. The drug's structural features, such as the morpholino group and specific electron-withdrawing groups in its aryl ring, enhance its antibacterial activity and pharmacokinetic properties .
Efficacy Against Multidrug-Resistant Infections
Numerous studies have demonstrated this compound's effectiveness against various resistant bacterial strains:
- Multidrug-Resistant Tuberculosis (MDR-TB) : A randomized controlled trial involving 65 patients with extensively drug-resistant tuberculosis (XDR-TB) showed that this compound significantly improved sputum culture conversion rates to 78.8% compared to 37.6% in the control group (p<0.001). The treatment success rate was also higher at 69.7% versus 34.4% (p=0.004) .
- Methicillin-Resistant Staphylococcus aureus (MRSA) : In a systematic review comparing this compound with vancomycin for MRSA bacteremia, it was found that this compound provided superior tissue penetration and was effective as salvage therapy for persistent infections .
Safety Profile and Adverse Effects
While this compound is generally well-tolerated, it can lead to significant adverse effects, particularly with prolonged use:
- Hematologic Toxicity : Adverse events such as anemia and leukopenia were reported in approximately 81.8% of patients treated with this compound for XDR-TB . Most adverse effects resolved after dosage adjustment.
- Neuropathy : Peripheral neuropathy is another concern associated with long-term use, necessitating careful monitoring of patients on extended treatment regimens .
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory properties of this compound, suggesting it can suppress pro-inflammatory cytokine production in immune cells. This effect may help mitigate inflammatory responses during infections, although further research is needed to elucidate the underlying mechanisms .
Comparative Efficacy Data
The following table summarizes key findings from studies comparing this compound with other treatments:
Study Focus | Treatment Group | Success Rate (%) | Control Group | Success Rate (%) | p-value |
---|---|---|---|---|---|
XDR-TB Treatment | Linezolid | 69.7 | Control | 34.4 | 0.004 |
MRSA Bacteremia | Linezolid | 66.4 | Vancomycin | 68.1 | NS |
Nosocomial Pneumonia | Linezolid | 67.9 | Vancomycin | 71.8 | NS |
NS = Not Significant
Case Studies and Clinical Applications
- Case Study on XDR-TB : A patient with a history of pulmonary TB and multiple treatment failures was treated with this compound as part of a combination therapy regimen. After six months, the patient achieved negative sputum cultures and significant clinical improvement.
- MRSA Infection Management : In a cohort study involving patients with complicated skin infections due to MRSA, those treated with this compound had higher rates of clinical cure compared to those receiving standard therapies.
Q & A
Basic Research Questions
Q. What are the most frequent adverse events associated with long-term linezolid use, and how can researchers systematically assess their incidence in clinical studies?
Long-term linezolid use is linked to thrombocytopenia, peripheral/optic neuropathy, and myelosuppression. Researchers can utilize pharmacovigilance databases like the FDA Adverse Event Reporting System (FAERS) for retrospective analysis, applying disproportionality measures (e.g., reporting odds ratios) to identify significant associations. Prospective studies should include regular hematological monitoring (e.g., platelet counts every 7 days) and neurological assessments, with strict inclusion criteria excluding pre-existing cytopenias or neuropathies .
Q. What evidence supports the efficacy of linezolid in multidrug-resistant tuberculosis (MDR-TB) regimens, and what methodological considerations are critical for meta-analyses in this area?
Meta-analyses of individual patient data (e.g., 121 patients across 12 studies) show 81.8% treatment success with linezolid-containing regimens. Key methodological considerations include harmonizing outcome definitions (e.g., "culture conversion" as two consecutive negative cultures), controlling for confounders like concomitant drugs, and addressing heterogeneity through subgroup analysis (e.g., 600 mg vs. lower doses). Sensitivity analyses should account for study design variations (randomized trials vs. observational cohorts) .
Q. How does linezolid dosing influence treatment outcomes and toxicity in MDR-TB patients?
A dosage of 600 mg/day achieves therapeutic efficacy with manageable toxicity. Researchers must monitor trough concentrations (Ctrough) to maintain a target range of 2–7 mg/L, as levels >10 mg/L correlate with myelosuppression. Studies should stratify outcomes by dosing duration (≤6 weeks vs. >6 weeks) and adjust for covariates like renal function .
Q. What risk factors predispose patients to linezolid-induced thrombocytopenia, and how can these be controlled in clinical trials?
Key risk factors include treatment duration >14 days, renal impairment, and concomitant use of myelosuppressive drugs. Trials should exclude patients with baseline platelet counts <150×10³/µL and implement stopping rules for platelet declines >50% from baseline. Vitamin B6 co-administration (50–100 mg/day) may mitigate hematological toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported rates of linezolid-associated adverse events between clinical trials and real-world studies?
Discrepancies arise from differences in monitoring intensity (proactive vs. passive reporting), patient selection (e.g., exclusion of high-risk groups in trials), and duration of exposure. Resolution requires stratified analysis by treatment duration (≤28 days vs. >28 days) and multivariate regression adjusting for covariates like renal function and concomitant myelosuppressive agents. Comparative safety studies using propensity score matching between trial-like and real-world cohorts are recommended .
Q. What advanced pharmacokinetic modeling approaches optimize linezolid dosing while minimizing toxicity in vulnerable populations?
Population pharmacokinetic models incorporating covariates like creatinine clearance and body weight can individualize dosing. Limited sampling strategies using Ctrough combined with Bayesian forecasting achieve AUC24h targets (400–600 mg·h/L) with 90% accuracy. For neurotoxicity mitigation, models should integrate cerebrospinal fluid penetration data and propose adaptive regimens (e.g., 300 mg BID with therapeutic drug monitoring) .
Q. What molecular strategies show promise in overcoming linezolid resistance mediated by the cfr gene, and how can binding affinity be experimentally validated?
Structure-based drug design targeting the 23S rRNA methylation site (e.g., Cfr-mediated A2503 modification) involves synthesizing analogues with expanded π-π stacking interactions. In vitro validation requires: 1) MIC determination against cfr-positive Staphylococcus aureus, 2) isothermal titration calorimetry to measure ribosome binding affinity, and 3) time-kill assays comparing bactericidal activity against wild-type and resistant strains .
Q. How can in vitro and clinical data inform linezolid combination therapies for persistent methicillin-resistant Staphylococcus aureus (MRSA) bacteremia?
Synergy studies using checkerboard assays (FIC index ≤0.5) identify effective combinations (e.g., linezolid + daptomycin). Clinical validation should employ adaptive trial designs with pharmacokinetic/pharmacodynamic endpoints (e.g., AUC/MIC ratio >100 for linezolid) and early biomarkers like CRP reduction ≥50% by day 7 .
Q. What novel biomarkers predict linezolid-induced hyponatremia, and how can they be integrated into pharmacogenomic studies?
Retrospective analyses of serum sodium trajectories and linezolid exposure (AUC0-24h) identify patients with nadir levels ≤130 mmol/L. Genome-wide association studies (GWAS) should focus on solute carrier transporters (e.g., SLC6A19) and vasopressin receptor polymorphisms .
Q. How do ribosome-binding dynamics differ between linezolid and its analogues, and what computational tools validate these interactions?
Molecular docking using ribosome structures (e.g., PDB 3CPW) compares binding poses. Free energy perturbation (FEP) calculations quantify ΔGbinding for substituent modifications (e.g., thiourea groups). Cryo-EM at 2.5–3.0 Å resolution visualizes conformational changes induced by resistant mutants .
Eigenschaften
IUPAC Name |
N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZROVQLWOKYKF-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275723 | |
Record name | acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872992-20-6 | |
Record name | R-Linezolid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872992206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-LINEZOLID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H12RJ0A6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.